molecular formula C28H23ClN4O B11091813 4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide

Cat. No.: B11091813
M. Wt: 467.0 g/mol
InChI Key: ADZDMLIQAGUXGZ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes This compound is characterized by its unique structure, which includes a chlorophenyl group, a diphenyl group, and a triazacyclopenta[cd]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between fulvenallenyl and propargyl radicals in a molecular beam can lead to the formation of azulene derivatives . This method involves the use of vacuum ultraviolet photoionization mass spectrometry to monitor the reaction progress.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

    Guaiazulene: Another azulene derivative with anti-inflammatory properties.

    Chamazulene: Known for its anti-inflammatory and antioxidant activities.

Uniqueness

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a triazacyclopenta[cd]azulene core

Properties

Molecular Formula

C28H23ClN4O

Molecular Weight

467.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N,2-diphenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C28H23ClN4O/c29-21-16-14-19(15-17-21)24-23-13-7-8-18-32-26(20-9-3-1-4-10-20)31-33(28(23)32)25(24)27(34)30-22-11-5-2-6-12-22/h1-6,9-12,14-17H,7-8,13,18H2,(H,30,34)

InChI Key

ADZDMLIQAGUXGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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